molecular formula C15H15NO2 B14394723 N-{[4-(Benzyloxy)phenyl]methyl}formamide CAS No. 89790-11-4

N-{[4-(Benzyloxy)phenyl]methyl}formamide

Cat. No.: B14394723
CAS No.: 89790-11-4
M. Wt: 241.28 g/mol
InChI Key: IZJPLPBBDJDCEZ-UHFFFAOYSA-N
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Description

N-{[4-(Benzyloxy)phenyl]methyl}formamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Benzyloxy)phenyl]methyl}formamide typically involves the reaction of 4-(benzyloxy)benzylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the formation of the formamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Benzyloxy)phenyl]methyl}formamide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzylic oxidation yields benzoic acid derivatives.

    Reduction: Reduction of the formamide group results in benzylamine derivatives.

    Substitution: Substitution reactions can produce various substituted benzyloxy derivatives.

Scientific Research Applications

N-{[4-(Benzyloxy)phenyl]methyl}formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Benzyloxy)phenyl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the formamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenylacetic acid: Similar structure but with a carboxylic acid group instead of a formamide group.

    4-(Benzyloxy)benzylamine: Similar structure but with an amine group instead of a formamide group.

    4-(Benzyloxy)phenyl N-(4-methyl-2-nitrophenyl)carbamate: Contains a carbamate group instead of a formamide group.

Uniqueness

N-{[4-(Benzyloxy)phenyl]methyl}formamide is unique due to the presence of both the benzyloxy and formamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

89790-11-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]formamide

InChI

InChI=1S/C15H15NO2/c17-12-16-10-13-6-8-15(9-7-13)18-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,16,17)

InChI Key

IZJPLPBBDJDCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC=O

Origin of Product

United States

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